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molecular formula C19H16N2O2 B1417406 3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone CAS No. 60986-58-5

3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone

Cat. No. B1417406
M. Wt: 304.3 g/mol
InChI Key: WZKXUAOTZXJBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04158735

Procedure details

A mixture of 16.5 g. (0.0545 mole) of N-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridin-4(5H)-one, 330 ml. ethanol and 1.65 g. 10% palladium on carbon is hydrogenated at 50 psi and room temperature. The hydrogenation is ceased after 1 equivalent of hydrogen is absorbed (ca 2.5 hours). The mixture is treated with methylene chloride and the catalyst is removed by filtration. The solvents are removed in vacuo to a volume of ca 50 ml. and then ether is added, to precipitate solids which are removed by filtration to give 3-(α-iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone, m.p. 238°-240° C. The above compound is dissolved in methanol and treated with sodium hydroxide solution to yield after evaporation the sodium salt of 3-(α-iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone.
Name
N-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridin-4(5H)-one
Quantity
0.0545 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:5]2[C:6](=[O:16])[NH:7][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:9][C:4]=2[O:3]1.[H][H].[CH2:26](O)C>[Pd]>[NH:2]=[C:17]([C:5]1[C:6](=[O:16])[N:7]([CH3:26])[C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:9][C:4]=1[OH:3])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
N-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridin-4(5H)-one
Quantity
0.0545 mol
Type
reactant
Smiles
CN1OC2=C(C(NC(=C2)C2=CC=CC=C2)=O)C1C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.5 g
CUSTOM
Type
CUSTOM
Details
is hydrogenated at 50 psi and room temperature
CUSTOM
Type
CUSTOM
Details
is absorbed (ca 2.5 hours)
ADDITION
Type
ADDITION
Details
The mixture is treated with methylene chloride
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo to a volume of ca 50 ml
ADDITION
Type
ADDITION
Details
and then ether is added
CUSTOM
Type
CUSTOM
Details
to precipitate solids which
CUSTOM
Type
CUSTOM
Details
are removed by filtration

Outcomes

Product
Name
Type
product
Smiles
N=C(C1=CC=CC=C1)C=1C(N(C(=CC1O)C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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